4-Bromo-1-iodo-2-isopropoxybenzene
Overview
Description
4-Bromo-1-iodo-2-isopropoxybenzene is an organic compound with the molecular formula C9H10BrIO. It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and isopropoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Scientific Research Applications
4-Bromo-1-iodo-2-isopropoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biochemical pathways and the development of bioactive molecules.
Medicine: It is involved in the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Industry: The compound is used in the production of specialty chemicals and materials, improving product quality and efficiency.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-iodo-2-isopropoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-iodo-2-isopropoxybenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective substitution at the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-iodo-2-isopropoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used in the presence of a base such as potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the major product is a biaryl compound.
Mechanism of Action
The mechanism of action of 4-Bromo-1-iodo-2-isopropoxybenzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine and iodine substituents. This activation facilitates electrophilic aromatic substitution and coupling reactions. The isopropoxy group can also influence the reactivity by donating electron density through resonance and inductive effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-iodo-1-isopropoxybenzene
- 1-Bromo-4-iodobenzene
- 1-Iodo-2-isopropoxybenzene
Uniqueness
4-Bromo-1-iodo-2-isopropoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both bromine and iodine allows for versatile functionalization, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-bromo-1-iodo-2-propan-2-yloxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrIO/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKUKLNTCZVFFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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